molecular formula C8H9FN2O B2642364 3-Fluoro-2-(methylamino)benzamide CAS No. 1247217-07-7

3-Fluoro-2-(methylamino)benzamide

Cat. No.: B2642364
CAS No.: 1247217-07-7
M. Wt: 168.171
InChI Key: JQRQTQLPPDPTRD-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylamino)benzamide is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol It is characterized by the presence of a fluorine atom at the third position and a methylamino group at the second position on the benzamide ring

Scientific Research Applications

3-Fluoro-2-(methylamino)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety and hazard information for 3-Fluoro-2-(methylamino)benzamide is not available, it’s generally advisable to handle chemical compounds with care. Avoid contact with skin and eyes, and do not breathe dust .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoroaniline with methyl isocyanate under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-(methylamino)benzamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylamino)benzamide
  • 2-Fluoro-3-(methylamino)benzamide
  • 3-Chloro-2-(methylamino)benzamide

Comparison

Compared to similar compounds, 3-Fluoro-2-(methylamino)benzamide is unique due to the specific positioning of the fluorine and methylamino groups on the benzamide ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-7-5(8(10)12)3-2-4-6(7)9/h2-4,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRQTQLPPDPTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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